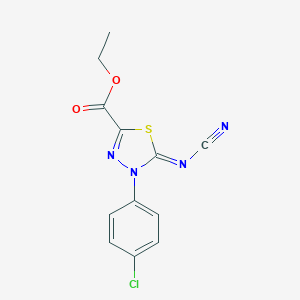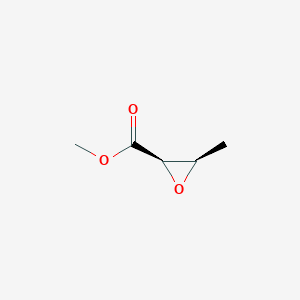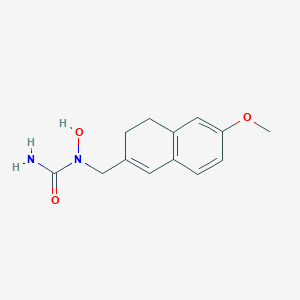
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea, also known as NDNU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In
科学研究应用
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been extensively studied for its potential use in cancer therapy. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has also been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest.
In addition to its antitumor properties, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been found to exhibit anti-inflammatory and antimicrobial activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the growth of various bacterial and fungal strains.
作用机制
The exact mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is not fully understood. However, it has been proposed that N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea may promote the expression of tumor suppressor genes and induce cell death in cancer cells.
生化和生理效应
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the production of pro-inflammatory cytokines and chemokines. N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea has also been found to inhibit the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
One of the main advantages of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is its potent antitumor activity against various cancer cell lines. It has also been found to exhibit anti-inflammatory and antimicrobial activities, making it a versatile compound for use in various research applications.
However, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea also has some limitations for lab experiments. It is a relatively complex compound to synthesize, and its biological activity may be influenced by various factors such as pH and temperature. Additionally, further studies are needed to fully understand the mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea and its potential side effects.
未来方向
There are several future directions for research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea. One area of interest is the development of new synthetic methods for N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea that are more efficient and cost-effective. Another area of research is the optimization of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea for use in cancer therapy, including the development of novel drug delivery systems.
In addition, further studies are needed to fully understand the mechanism of action of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea and its potential side effects. This includes the evaluation of N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea in animal models and clinical trials to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is a promising compound with a wide range of biological activities. It has been extensively studied for its potential use in cancer therapy, as well as its anti-inflammatory and antimicrobial properties. While there are some limitations for lab experiments, further research on N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea is needed to fully understand its potential as a therapeutic agent.
合成方法
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea can be synthesized through a multistep process involving the reaction of 6-methoxy-3,4-dihydro-2-naphthaldehyde with urea and hydroxylamine hydrochloride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR and IR.
属性
CAS 编号 |
147495-99-6 |
|---|---|
产品名称 |
N-Hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea |
分子式 |
C13H16N2O3 |
分子量 |
248.28 g/mol |
IUPAC 名称 |
1-hydroxy-1-[(6-methoxy-3,4-dihydronaphthalen-2-yl)methyl]urea |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-5-4-10-6-9(2-3-11(10)7-12)8-15(17)13(14)16/h4-7,17H,2-3,8H2,1H3,(H2,14,16) |
InChI 键 |
CTGJXUUSOOOTRZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(CC2)CN(C(=O)N)O |
其他 CAS 编号 |
147495-99-6 |
同义词 |
N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea VZ 564 VZ-564 VZ564 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



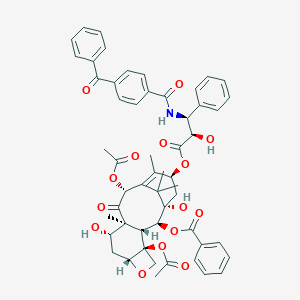
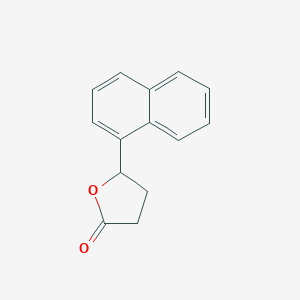
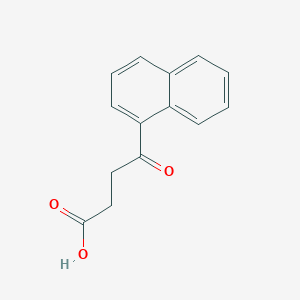
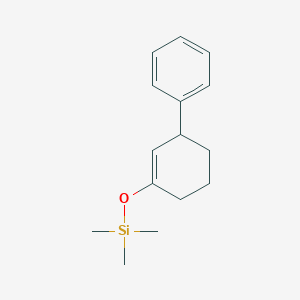
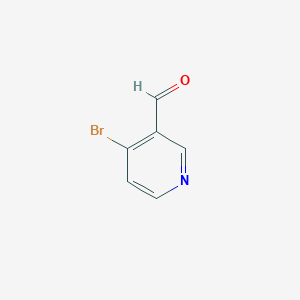
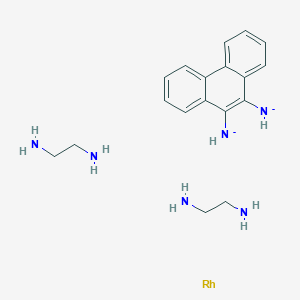
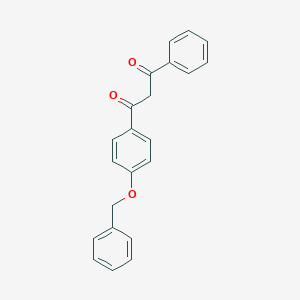
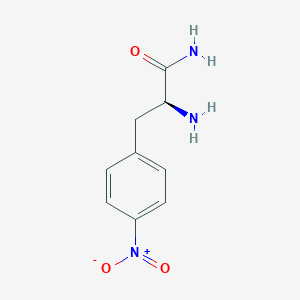
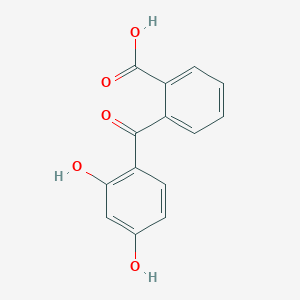
![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)
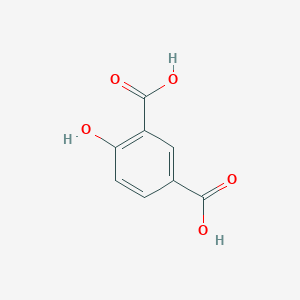
![(1R,8S,11S,14R,15Z,17R,18R,20R,22S,23Z,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,35-dioxa-4-azatricyclo[29.3.1.04,8]pentatriaconta-15,23,25,27-tetraene-2,3,9,13,19-pentone](/img/structure/B119483.png)
